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Compound of Interest

Compound Name: 5-Amino-4-methylpyridin-2-ol

Cat. No.: B1517654

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational
modes of molecules.[4] When a molecule is irradiated with infrared light, its chemical bonds
absorb energy at specific frequencies, causing them to stretch or bend. These absorption
frequencies are characteristic of the functional groups present, making IR spectroscopy an
exceptional tool for identifying the key structural components of a molecule like 4-amino-5-
methyl-2-hydroxypyridine.

Predicted IR Absorption Profile

The structure of 4-amino-5-methyl-2-hydroxypyridine contains several key functional groups: an
amino (-NHz), a hydroxyl (-OH), a methyl (-CHs), and the pyridine ring itself. The molecule
exists in tautomeric equilibrium with its pyridinone form, 4-amino-5-methyl-2(1H)-pyridinone.
This equilibrium significantly influences the IR spectrum, particularly in the O-H and C=0
stretching regions. For this analysis, we will consider the contributions of both tautomers.

Key Expected Vibrational Modes:

e O-H and N-H Stretching: Due to the amino and hydroxyl groups, broad absorption bands are
expected in the high-frequency region of the spectrum (3500-3200 cm~1). Intramolecular and
intermolecular hydrogen bonding will cause significant broadening of these peaks.

e C-H Stretching: The methyl group and the aromatic C-H on the pyridine ring will exhibit
stretching vibrations typically between 3100-2850 cm~1.
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e C=0 Stretching (Pyridinone Tautomer): The presence of the 2-pyridinone tautomer would
result in a strong carbonyl (C=0) stretching band, typically observed in the 1650-1700 cm~1
region.[4]

e C=C and C=N Ring Stretching: The pyridine ring vibrations will produce a series of
characteristic sharp to medium bands in the 1650-1450 cm~1 region.

» N-H Bending: The scissoring vibration of the primary amine is expected around 1600 cm~1.

[4]

e C-N Stretching: The stretching vibration of the C-N bond of the amino group typically
appears in the 1350-1200 cm~1 range.[5]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique that simplifies the analysis
of solid and liquid samples, eliminating the need for sample preparation like KBr pellet
pressing.

Step-by-Step Methodology:

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty ATR stage to subtract atmospheric (CO2z and
H20) absorptions.

o Sample Application: Place a small amount of the solid 4-amino-5-methyl-2-hydroxypyridine
sample directly onto the ATR crystal.

e Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform
contact between the sample and the crystal.

e Spectrum Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio, with a resolution of 4 cm~1.

o Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate
the final infrared spectrum (transmittance or absorbance vs. wavenumber).
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Workflow for FTIR Analysis

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Data Summary and Interpretation

The following table compares the expected vibrational frequencies with typical literature values
for similar compounds.

o Expected Wavenumber Interpretation and
Vibrational Mode ] ]
(cm™?) Supporting Evidence

Characteristic of hydrogen-
bonded -OH and -NH:z groups.
The broadness indicates

O-H / N-H Stretch 3500 - 3200 (Broad) strong intermolecular
interactions. Similar ranges are
seen in aminopyridines and

hydroxypyridines.[5][6]

) Confirms the presence of the
Aromatic C-H Stretch 3100 - 3000 S
pyridine ring C-H bond.

Indicates the C-H bonds of the

Aliphatic C-H Stretch 2950 - 2850 )
methyl (-CHs) substituent.

A strong band here is a key

indicator of the 2-pyridinone
C=0 Stretch ~1660 (Strong) o

tautomer, which is often the

major form in the solid state.[4]

A characteristic bending
N-H Scissoring ~1620 (Medium) vibration for a primary amine (-
NH2).[4]

A series of sharp peaks
C=C / C=N Ring Stretch 1600 - 1450 confirming the aromatic

pyridine ring structure.[7]

Corresponds to the stretching
of the C4-NHz bond.

C-N Stretch 1350 - 1250
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The combined presence of a very broad O-H/N-H band and a strong C=0 band provides
compelling evidence for the 4-amino-5-methyl-2(1H)-pyridinone tautomeric structure in the solid
state.

Part 2: Determining Molecular Weight and Structure
with Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides two critical pieces of
information: the precise molecular weight of a compound and its fragmentation pattern.[8] A
molecule is first ionized, typically by electron impact (El), which knocks out an electron to form
a positively charged molecular ion (M*s). This high-energy ion often fragments into smaller,
characteristic charged pieces. By analyzing the mass-to-charge ratio (m/z) of the molecular ion
and its fragments, one can confirm the molecular formula and deduce structural features.

Predicted Mass Spectrum and Fragmentation

The molecular formula for 4-amino-5-methyl-2-hydroxypyridine is CeHsN20, giving it a
monoisotopic molecular weight of 124.06 g/mol .[1][9] Therefore, the molecular ion peak (M*s)
is expected at m/z = 124.

Key Fragmentation Pathways: The fragmentation of substituted pyridines is complex but often
follows predictable pathways. For 4-amino-5-methyl-2-hydroxypyridine, we can anticipate:

Loss of CO: A common fragmentation for 2-hydroxypyridines (or 2-pyridinones) is the loss of
a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 96.

e Loss of HCN: Pyridine rings, especially those with amino groups, can fragment by losing
hydrogen cyanide (27 Da). This could occur from the M*e ion (m/z 97) or other fragments.

o Alpha-Cleavage: Cleavage of the methyl group (*CHs, 15 Da) would result in a fragment at
m/z 109.

» Nitrogen Rule: The molecular weight of 124 is an even number, which is consistent with the
Nitrogen Rule stating that a molecule with an even number of nitrogen atoms will have an
even nominal molecular weight.[10]
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Experimental Protocol: Electron lonization-Mass

Spectrometry (EI-MS)
Step-by-Step Methodology:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe for solids. The probe is heated to vaporize the sample into
the ion source.

 lonization: In the ion source, the gaseous molecules are bombarded by a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

» Detection: An electron multiplier detects the separated ions, generating a signal proportional
to their abundance.

o Data Output: The instrument software plots the relative abundance of the ions against their
m/z values to produce a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for Electron lonization Mass Spectrometry (EI-MS).

Data Summary and Interpretation

The following table outlines the expected key ions in the mass spectrum of 4-amino-5-methyl-2-
hydroxypyridine.
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Proposed lon .
m/z Value Neutral Loss Interpretation
Structure / Formula

Molecular lon (M*e).
124 [CeHaN2OJ*+ ] Confirms the |
molecular weight of

the compound.

Loss of the methyl
109 [CsHsN20]+* *CHs radical from the

molecular ion.

Loss of carbon
monoxide from the

96 [CsHsN2]* e CcoO pyridinone tautomer, a
characteristic

fragmentation.[11]

Loss of a hydrogen
95 [CsHsN2]* CO, He radical following the
loss of CO.

Potential loss of
79 [CsHsN]*e CO, NHs ammonia from the m/z
96 fragment.

The presence of a strong molecular ion peak at m/z 124 and a significant fragment at m/z 96
(M-28) would be highly indicative of the 2-pyridinone structure.

Visualizing a Key Fragmentation Pathway

. [M - COJ*e
- m/z = 96
M
m/z = 124 —Z= 213
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m/z = 109
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Caption: Primary fragmentation pathways for the molecular ion.

Part 3: A Unified Conclusion from Complementary
Data

Neither IR spectroscopy nor mass spectrometry alone can definitively prove a chemical
structure. However, when used in concert, they provide a powerful and self-validating system
for structural confirmation.

IR spectroscopy confirms the presence of the required functional groups: the N-H/O-H
moieties, the methyl C-H bonds, and the pyridine ring. Crucially, it provides strong evidence
for the dominant 2-pyridinone tautomer in the solid state via the C=0 stretch.

e Mass spectrometry confirms the correct molecular weight (124 Da) and provides structural
clues that corroborate the IR findings. The characteristic loss of carbon monoxide (CO) is a
key piece of evidence supporting the 2-pyridinone ring system identified by IR.

The data from these two techniques are highly complementary. IR identifies the building blocks
(functional groups), while MS confirms the total mass and shows how those blocks are
connected by observing how they break apart. This combined analytical approach provides a
robust and trustworthy confirmation of the identity and structure of 4-amino-5-methyl-2-
hydroxypyridine, essential for its application in research and drug development. For absolute
constitutional isomer confirmation, these techniques would be further supplemented by Nuclear
Magnetic Resonance (NMR) spectroscopy.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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